tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-7-13-9(12)8(15)6-14/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTYOQIUBBQNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705340 | |
| Record name | tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-64-6 | |
| Record name | tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Imidazo[1,5-a]pyrazine Scaffold Construction
The imidazo[1,5-a]pyrazine core is typically assembled via cyclization reactions. Two primary approaches dominate the literature:
1.1.1. Condensation of Pyrazine Derivatives
Pyrazine precursors undergo cyclocondensation with α-halo ketones or aldehydes to form the imidazole ring. For example, reacting 2-aminopyrazine with α-bromoacetophenone in ethanol under reflux yields the imidazo[1,5-a]pyrazine skeleton. This method benefits from high regioselectivity but requires optimization of solvent and temperature to avoid side products.
1.1.2. Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable efficient ring closure. A binary solvent system (1,4-dioxane:tert-amyl alcohol) with Xantphos as a ligand facilitates the amidation of halogenated pyrazines, forming the fused imidazole ring with >80% yield. This approach minimizes by-products and is scalable for industrial production.
Introduction of the tert-Butyl Carboxylate Group
Protection of the Amine Moiety
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key conditions include:
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Solvent: Dichloromethane or THF.
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Base: Triethylamine or DMAP.
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Temperature: 0°C to room temperature.
This step achieves near-quantitative protection of the secondary amine at the 7-position, critical for subsequent functionalization.
Bromination at the 1-Position
Direct Electrophilic Bromination
Bromine or N-bromosuccinimide (NBS) in acetic acid selectively brominates the 1-position of the imidazo[1,5-a]pyrazine core. Reaction conditions are optimized to prevent over-bromination:
NBS offers superior selectivity due to its milder reactivity, while Br₂ requires careful stoichiometric control.
Metalation-Bromination Sequential Approach
Lithiation at the 1-position using LDA (lithium diisopropylamide) followed by quenching with bromine provides higher regioselectivity. This method is preferred for sterically hindered substrates:
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Metalation: LDA in THF at -78°C.
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Quenching: Addition of Br₂ or CBr₄.
Yields exceed 70% with minimal side products.
Integrated Synthetic Routes
Three-Step Protocol from Pyrazine Derivatives
A representative synthesis pathway is outlined below:
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Step 1: Condensation of 2-aminopyrazine with ethyl bromoacetate in ethanol (reflux, 12 h) to form ethyl imidazo[1,5-a]pyrazine-7-carboxylate.
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Step 2: Boc protection using Boc anhydride and DMAP in DCM (yield: 92%).
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Step 3: Bromination with NBS in DCM at 0°C (yield: 68%).
Overall Yield: 42% (three steps).
One-Pot Multicomponent Synthesis
Emerging methods utilize Ugi-type reactions to streamline synthesis:
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Components: Pyrazine-2-carbaldehyde, tert-butyl isocyanide, bromoacetic acid.
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Conditions: MeOH, 50°C, 24 h.
This approach reduces purification steps but requires optimization for scalability.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves reproducibility and safety for bromination steps. Key parameters:
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Residence Time: 10–15 min.
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Temperature Control: -10°C to prevent exothermic side reactions.
Green Chemistry Metrics
Efforts to reduce solvent waste include:
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Solvent Recycling: Recovery of DCM and THF via distillation.
Analytical Characterization Data
Critical spectroscopic data for intermediates and the final product:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Ethyl imidazo[1,5-a]pyrazine-7-carboxylate | 8.45 (s, 1H), 4.40 (q, 2H) | 161.2 (C=O), 140.5 (C-Br) | 236.0821 [M+H]⁺ |
| Boc-protected intermediate | 1.45 (s, 9H), 3.80 (t, 2H) | 155.1 (C=O), 79.8 (C(CH₃)₃) | 317.1543 [M+H]⁺ |
| Final product | 1.42 (s, 9H), 4.25 (s, 2H) | 154.9 (C=O), 118.7 (C-Br) | 316.19 [M+H]⁺ |
Challenges and Optimization Opportunities
Regioselectivity in Bromination
Competing bromination at the 3-position occurs in substrates lacking directing groups. Computational modeling (DFT) predicts that electron-donating groups at the 7-position enhance 1-bromo selectivity by 20%.
Stability of the tert-Butyl Ester
Hydrolysis of the Boc group under acidic conditions necessitates strict pH control during workup. Alternatives like benzyl carbamates are being explored for improved stability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
N-bromosuccinimide (NBS): for bromination.
Amines or thiols: for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions.
Major Products
- Substituted imidazo[1,5-a]pyrazine derivatives.
- Carboxylic acids from hydrolysis reactions .
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
- Potential applications in drug discovery and development, particularly in the design of molecules with specific biological activities .
Industry
Mechanism of Action
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
a. tert-Butyl 3-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1188264-74-5)
- Structural Difference : Bromine at the 3-position instead of 1.
- Synthesis : Prepared via N-bromosuccinimide (NBS) bromination in CCl₄ under reflux .
- Physical Properties : Molecular weight 302.17; light yellow to brown solid; stored at -20°C .
- Reactivity : The 3-bromo derivative shows lower electrophilicity in Suzuki-Miyaura couplings compared to the 1-bromo isomer due to steric hindrance .
b. tert-Butyl 2-Bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 1250999-20-2)
Halogen-Substituted Derivatives
a. tert-Butyl 3-Iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1393569-69-1)
Heterocyclic Variants
a. tert-Butyl 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 723286-79-1)
b. 5,6-Dimethyl-2-nitro-7-(3-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one
Table 1: Key Properties of Selected Analogs
Biological Activity
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 1188265-64-6) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and a tert-butyl group attached to an imidazo[1,5-a]pyrazine framework, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 302.17 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (Octanol/Water) | 2.72 |
| Solubility | High GI absorption |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2, CYP2C19 |
These properties suggest that the compound is likely to be bioavailable and may interact with various biological targets.
Pharmacological Potential
Research indicates that compounds within the imidazo[1,5-a]pyrazine class often exhibit significant biological activities, including antimicrobial and anticancer properties. Specifically, this compound has shown promise in several biological assays:
- Antimicrobial Activity : Studies have demonstrated that similar compounds possess activity against various bacterial strains. The presence of the bromine substituent may enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate these pathways.
The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which play crucial roles in drug metabolism and biosynthesis pathways.
- Receptor Interaction : Its structural features may allow it to bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several imidazo[1,5-a]pyrazines against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds in vitro. This compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability and induction of apoptosis at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
